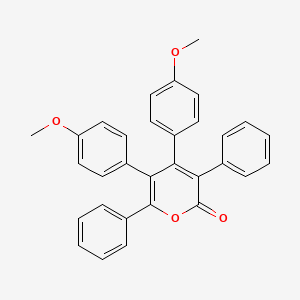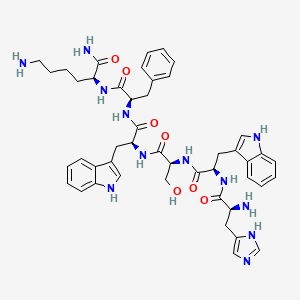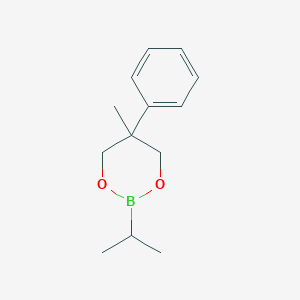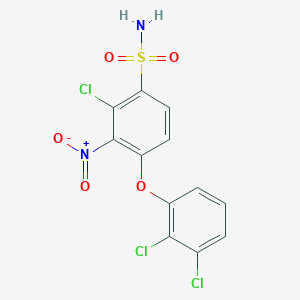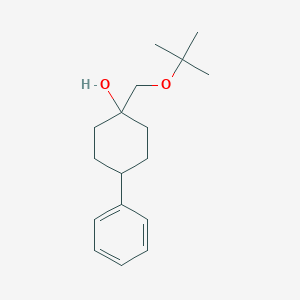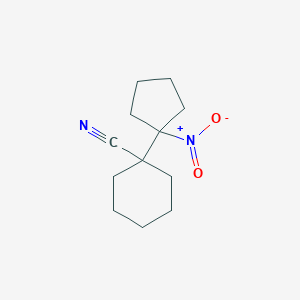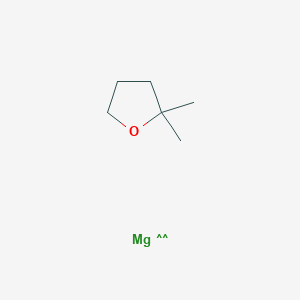![molecular formula C19H17NO4 B14397464 N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide CAS No. 88380-55-6](/img/structure/B14397464.png)
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-methoxybenzaldehyde.
Furan Ring Formation: The next step involves the formation of the furan ring by reacting the benzyloxy intermediate with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Amidation: The final step involves the amidation of the furan-2-carboxylic acid derivative with an amine, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide derivatives: Compounds with variations in the substituents on the phenyl or furan rings.
Benzofuran derivatives: Compounds with a fused benzene and furan ring system.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.
Uniqueness: this compound is unique due to the specific combination of benzyloxy, methoxy, and furan-2-carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
88380-55-6 |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(5-methoxy-2-phenylmethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-22-15-9-10-17(24-13-14-6-3-2-4-7-14)16(12-15)20-19(21)18-8-5-11-23-18/h2-12H,13H2,1H3,(H,20,21) |
InChI-Schlüssel |
JAHBCNXRLXCDEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane](/img/structure/B14397395.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)
